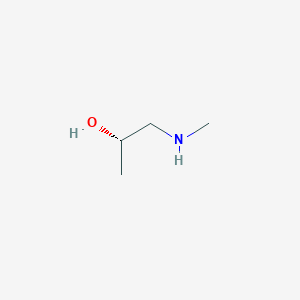

(2s)-1-(Methylamino)propan-2-ol

描述

Significance and Research Context of Chiral Amino Alcohols

Chiral amino alcohols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a chiral carbon framework. This structural motif makes them highly valuable in several areas of chemical science, most notably in asymmetric synthesis and medicinal chemistry. Their utility stems from their ability to serve as versatile chiral building blocks and auxiliaries.

In the realm of pharmaceutical development, chiral amino alcohols are integral to the synthesis of a wide array of therapeutic agents. Their specific three-dimensional arrangement is often crucial for effective interaction with biological targets like enzymes and receptors. Derivatives of compounds such as (2S)-1-(Methylamino)propan-2-ol have been investigated for their potential in treating neurological disorders, including depression and anxiety, due to their capacity to modulate neurotransmitter systems. The inherent chirality of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

Furthermore, chiral amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. They can be temporarily incorporated into a substrate molecule to direct a chemical reaction to produce a desired stereoisomer, and then subsequently removed. This control over stereochemistry is a fundamental challenge in modern organic synthesis, and chiral amino alcohols provide a reliable and effective solution. Their functional groups, the primary or secondary amine and the primary alcohol, can engage in various chemical transformations, including hydrogen bonding, nucleophilic reactions, and protonation/deprotonation processes, making them versatile intermediates in the synthesis of complex organic molecules.

Historical Development of Research on this compound and Analogues

The research history of this compound is intrinsically linked to the broader exploration of ephedrine (B3423809) and its analogues. The initial discovery in this family of compounds occurred in 1887, when Japanese scientist Nagai Nagayoshi first isolated ephedrine from the Ephedra plant, a traditional Chinese medicinal herb. researchgate.netstemmpress.com This discovery paved the way for further investigation into other bioactive alkaloids from the Ephedra plant.

Ephedrine analogues are a class of amine compounds that include ephedrine and its various derivatives, which can be of natural or synthetic origin. stemmpress.comresearchgate.net Natural analogues, primarily sourced from Ephedra plants, include ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine, methylephedrine, and methylpseudoephedrine. researchgate.net Synthetic analogues are produced through chemical modifications to achieve specific properties. researchgate.net this compound is a structural analogue of ephedrine.

Over the years, research has focused on various aspects of these analogues, from their extraction and synthesis to their pharmacological effects. stemmpress.com The development of synthetic methodologies has been a significant area of investigation, with a focus on creating more efficient, environmentally friendly, and cost-effective techniques. researchgate.net The study of these compounds has also been advanced by analytical techniques such as 1H-NMR, which allows for the quantitative analysis of different ephedrine analogues in plant extracts. nih.gov The continued interest in these compounds is driven by their potential applications in medicine and their role as precursors in the synthesis of other molecules.

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHFLDILSDXBL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches for 2s 1 Methylamino Propan 2 Ol

Established Synthetic Pathways

The synthesis of enantiomerically pure (2S)-1-(methylamino)propan-2-ol can be achieved through several established routes. These methods are broadly categorized into asymmetric synthesis, resolution-racemization-recycle processes, and chemoenzymatic synthesis.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral precursor. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, the addition of organometallic reagents to chiral 2-pyrroleimines derived from enantiopure amino alcohols like (S)-valinol has been explored for the synthesis of related chiral amines. researchgate.net Another strategy is the catalytic hydrogenation of a suitable precursor using a chiral catalyst. While direct patented methods for this compound are not extensively documented, strategies used for similar compounds, such as (S)-2-amino-1-propanol, which involve the use of hydrochloride intermediates to stabilize the amine during synthesis, could potentially be adapted.

Cyclopropanols have also emerged as versatile intermediates in asymmetric synthesis. rsc.org These three-carbon synthons can undergo various stereoselective transformations, offering another potential, though less direct, route to chiral amino alcohols. rsc.org

Resolution-Racemization-Recycle (RRR) Processes

Resolution-Racemization-Recycle (RRR) is a powerful technique for obtaining a single enantiomer from a racemic mixture in high yield. This process involves three key steps:

Resolution: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, one of which is typically less soluble and crystallizes out of the solution.

Racemization: The undesired enantiomer remaining in the solution is racemized, meaning it is converted back into the racemic mixture.

Recycle: The racemized mixture is then fed back into the resolution step, allowing for the theoretical conversion of the entire racemic starting material into the desired enantiomer over multiple cycles.

A well-documented example of an RRR process is in the synthesis of duloxetine (B1670986), where a related chiral amino alcohol is resolved using (S)-mandelic acid. theeurekamoments.comresearchgate.netepa.gov The undesired enantiomer is then racemized and recycled. theeurekamoments.comresearchgate.netepa.gov This general principle can be applied to the resolution of racemic 1-(methylamino)propan-2-ol. The choice of resolving agent and solvent system is critical for efficient separation of the diastereomeric salts. researchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols

| Strategy | Description | Advantages | Disadvantages |

| Asymmetric Synthesis | Direct formation of the desired enantiomer using chiral catalysts or auxiliaries. | Can be highly efficient and atom-economical. | Development of suitable catalysts can be challenging and expensive. |

| RRR Process | Separation of a racemic mixture with recycling of the undesired enantiomer. | Can achieve high yields of a single enantiomer from a racemate. | Often requires multiple cycles and handling of large solvent volumes. |

| Chemoenzymatic Synthesis | Use of enzymes for stereoselective transformations. | High enantioselectivity under mild reaction conditions. | Enzyme stability and substrate scope can be limiting factors. |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis utilizes enzymes to perform key stereoselective transformations. nih.gov For the synthesis of chiral alcohols, lipases are commonly employed for the kinetic resolution of racemic alcohols via enantioselective acylation. For example, Pseudomonas fluorescens lipase (B570770) has been used in the transesterification of racemic 2-methyldecan-1-ol with vinyl acetate (B1210297) to yield the enantiomerically pure (R)- and (S)-alcohols. rsc.org

In the context of this compound, a chemoenzymatic approach could involve the enantioselective reduction of the corresponding prochiral ketone, 1-(methylamino)propan-2-one (B1626262). Engineered alcohol dehydrogenases (ADHs) have demonstrated the ability to reduce bulky poly-functionalized ketones to their corresponding (S)-alcohols with high enantiomeric excess. nih.gov Another approach involves the use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, for the asymmetric reduction of prochiral ketones. researchgate.netnih.gov

Enantioselective Reduction Techniques

The enantioselective reduction of a prochiral ketone, 1-(methylamino)propan-2-one, is a direct and efficient route to this compound. This can be accomplished using either metal-catalyzed asymmetric hydrogenation or transfer hydrogenation reactions.

Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation employs a chiral transition metal complex to deliver hydrogen to a prochiral substrate with high stereoselectivity. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are widely used for the asymmetric hydrogenation of ketones. princeton.edu The development of Ru-BINAP catalysts by Noyori was a significant advancement, allowing for the highly enantioselective reduction of ketones that lack a directing group. princeton.edu While specific examples for the hydrogenation of 1-(methylamino)propan-2-one to this compound are not prevalent in the provided search results, the general applicability of these catalysts to a wide range of ketones suggests their potential in this synthesis.

Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation is an alternative to using molecular hydrogen. In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral transition metal catalyst. Ruthenium catalysts are also prominent in this area. nih.gov The transfer hydrogenation of imines to amines using a ruthenium catalyst and propan-2-ol as the hydrogen source has been shown to be highly efficient. nih.gov This methodology can be extended to the reduction of ketones. Noyori-type transfer hydrogenation catalysts are particularly effective for the asymmetric reduction of aryl ketones, and similar principles could be applied to the reduction of 1-(methylamino)propan-2-one.

Table 2: Key Features of Enantioselective Reduction Techniques

| Technique | Catalyst Type | Hydrogen Source | Key Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium phosphine complexes (e.g., Ru-BINAP) | Molecular Hydrogen (H₂) | High enantioselectivity, broad substrate scope. |

| Transfer Hydrogenation | Chiral Ruthenium complexes | Isopropanol, Formic Acid | Avoids the use of high-pressure hydrogen gas, often milder reaction conditions. |

Chiral Auxiliary Applications in Organic Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed and can ideally be recovered for reuse. Amino alcohols such as this compound are valuable precursors for the design of effective chiral auxiliaries due to their rigid and predictable conformational structures upon derivatization.

The bifunctional nature of this compound, possessing both a secondary amine and a secondary alcohol, allows for its conversion into various derivatives, most notably oxazolidinones and amides, which can serve as potent chiral auxiliaries in asymmetric synthesis.

Oxazolidinone Auxiliaries:

Inspired by the highly successful Evans oxazolidinones, a derivative of this compound can be designed. The synthesis involves the cyclization of the amino alcohol with a carbonate source like diethyl carbonate or a phosgene (B1210022) equivalent to form a 4-isopropyl-3-methyl-oxazolidin-2-one. This auxiliary can then be N-acylated with a prochiral carboxylic acid derivative. The resulting N-acyl oxazolidinone is a versatile intermediate for various diastereoselective reactions. orgsyn.orgsantiago-lab.com

The applications of such chiral auxiliaries are extensive and include:

Diastereoselective Alkylation: The enolate of the N-acyl oxazolidinone can be alkylated with high diastereoselectivity.

Diastereoselective Aldol (B89426) Reactions: Boron or lithium enolates can react with aldehydes to form syn- or anti-aldol products with excellent stereocontrol. orgsyn.org

Other Asymmetric Transformations: These auxiliaries have also been successfully employed in asymmetric halogenations, hydroxylations, and conjugate additions. orgsyn.orgsigmaaldrich.com

After the desired transformation, the auxiliary can be cleaved from the product via hydrolysis or reduction, yielding the chiral product and recovering the oxazolidinone. santiago-lab.com

Amide Auxiliaries:

Similar to pseudoephedrine amides, this compound can be directly condensed with a carboxylic acid to form a chiral amide. The resulting amide can be used to direct diastereoselective reactions at the α-carbon of the carbonyl group.

The stereochemical outcome of reactions employing chiral auxiliaries derived from this compound is governed by steric and electronic factors that create a biased environment for the approaching reagent.

In the case of the derived oxazolidinone auxiliary , the mechanism of stereocontrol is well-understood from the Evans model. santiago-lab.com Upon N-acylation and subsequent deprotonation to form an enolate, the metal cation (e.g., Li⁺ or B²⁺) chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This creates a rigid, planar, five-membered chelate ring. The substituent at the C4 position of the oxazolidinone (an isopropyl group in this case) effectively shields one face of the enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, leading to a high degree of diastereoselectivity. santiago-lab.com The Z-enolate is typically formed preferentially, which dictates the absolute stereochemistry of the product. santiago-lab.com

For amide auxiliaries , after deprotonation of the α-carbon, the resulting lithium enolate forms a rigid chelated intermediate involving the lithium cation, the enolate oxygen, and the hydroxyl group oxygen of the auxiliary. The steric bulk of the auxiliary's methyl group directs the approach of the electrophile from the less hindered side, resulting in a specific stereoisomer.

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes to this compound is driven by the need for more efficient, cost-effective, and environmentally benign processes.

Research into novel synthetic pathways has focused on utilizing readily available chiral precursors and developing more efficient reaction protocols.

Synthesis from (S)-Alanine: A highly attractive and green synthetic approach starts from the naturally occurring and inexpensive amino acid, (S)-alanine. This method leverages the existing chiral center of the amino acid. The synthesis involves two main transformations:

Reduction of the Carboxylic Acid: The carboxylic acid moiety of (S)-alanine can be reduced to a primary alcohol. This is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

N-Methylation: The primary amine of the resulting (S)-alaninol is then selectively methylated to a secondary amine. This can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent, or via Eschweiler-Clarke methylation.

Alternative Synthetic Methods: Other laboratory and industrial methods include the reduction of (2S)-2-(methylamino)propanal using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. Catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst under hydrogen pressure, is a scalable and industrially viable method.

A comparative overview of these methods is presented in the table below.

| Method | Key Precursor(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| From (S)-Alanine | (S)-Alanine | 1. LiAlH₄, THF2. Formaldehyde, HCOOH | Utilizes a renewable and inexpensive chiral pool starting material. | Use of stoichiometric and hazardous hydride reagents. |

| Reduction of Aldehyde | (2S)-2-(Methylamino)propanal | NaBH₄ or LiAlH₄, THF | High stereochemical purity, straightforward procedure. | Requires careful handling of moisture-sensitive and pyrophoric reagents. |

| Catalytic Hydrogenation | (2S)-2-(Methylamino)propanal | H₂, Pd/C catalyst, elevated pressure/temperature | Scalable for industrial production, cost-effective, good atom economy. | Requires specialized high-pressure equipment. |

This table is based on established chemical principles and data from analogous syntheses.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Biocatalysis: A key green chemistry approach is the use of enzymes (biocatalysis) to perform chemical transformations. The synthesis of this compound is amenable to biocatalytic methods. For instance, the synthesis could start from a renewable feedstock like propane (B168953), which can be converted to 2-propanol using methanotrophic bacteria. While this specific conversion to the final product is still conceptual, it highlights a potential future direction for green synthesis. The use of enzymes like transaminases or reductases could also be explored to introduce the amino group stereoselectively or to reduce a ketone precursor under mild, aqueous conditions, thereby avoiding harsh reagents and organic solvents.

Atom Economy and Waste Reduction: Catalytic hydrogenation is a prime example of a green synthetic method applied to the synthesis of this compound. Compared to stoichiometric reductions using metal hydrides (e.g., LiAlH₄ or NaBH₄), catalytic reactions use only a small amount of catalyst that can often be recovered and reused. This method has a higher atom economy as the only byproduct is water (if any), significantly reducing chemical waste. acs.org

Renewable Feedstocks: The synthesis route starting from (S)-alanine exemplifies the use of renewable feedstocks. Alanine is a naturally occurring amino acid that can be produced through fermentation, providing a sustainable alternative to petroleum-based starting materials. acs.org This approach aligns with the green chemistry goal of shifting away from fossil fuel dependence.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.sigmaaldrich.comdocbrown.infodocbrown.infochemrxiv.orgbldpharm.com

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For (2s)-1-(Methylamino)propan-2-ol, one would expect to see distinct signals for each of the four carbon atoms in its structure, each with a characteristic chemical shift depending on its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C1 (CH₂) | Multiplet | ~50-60 ppm |

| C2 (CH) | Multiplet | ~60-70 ppm |

| C3 (CH₃) | Doublet | ~15-25 ppm |

| N-CH₃ | Singlet | ~30-40 ppm |

| OH | Broad Singlet | - |

| NH | Broad Singlet | - |

Note: Predicted chemical shifts (ppm) are approximate and can vary based on solvent and other experimental conditions.

To confirm the absolute stereochemistry of the chiral center at the C2 position of this compound, advanced NMR techniques are often employed. These can include the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers of the compound differently, leading to the formation of diastereomeric complexes or derivatives that exhibit distinct NMR spectra. This allows for the differentiation and quantification of the enantiomers. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can also provide through-space information about the proximity of different protons, which can be crucial in confirming the three-dimensional structure. The InChI key for (2S)-2-(Methylamino)propan-1-ol is PXWASTUQOKUFKY-BYPYZUCNSA-N. sigmaaldrich.com

Mass Spectrometry Techniques.chemrxiv.orgchemicalbook.comnih.govguidechem.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass can be compared to the theoretical mass calculated from the atomic masses of the constituent elements, confirming the molecular formula as C₄H₁₁NO.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. For example, common fragmentation patterns for amino alcohols include the loss of water (H₂O) from the alcohol group and cleavage of the carbon-carbon bonds adjacent to the amine or alcohol functional groups. The analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Fragment Ion | m/z (nominal) | Possible Structure |

|---|---|---|

| [M+H]⁺ | 90 | Protonated parent molecule |

| [M-H₂O]⁺ | 72 | Loss of a water molecule |

| [M-CH₃]⁺ | 75 | Loss of a methyl group |

| [CH₂NHCH₃]⁺ | 44 | Cleavage of the C1-C2 bond |

| [CH(OH)CH₃]⁺ | 45 | Cleavage of the C2-N bond |

Note: The observed fragments and their relative abundances can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of specific frequencies of infrared radiation or the scattering of light in Raman spectroscopy corresponds to the vibrational modes of the chemical bonds within the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy can provide complementary information, particularly for non-polar bonds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the key molecular vibrations are associated with its hydroxyl (-OH), secondary amine (-NH-), and alkyl (C-H) groups.

The FT-IR spectrum of an amino alcohol is characterized by several key absorption bands. A prominent broad band is typically observed in the region of 3200-3600 cm⁻¹, which arises from the stretching vibrations of the O-H and N-H bonds. The broadening of this peak is a direct result of intermolecular hydrogen bonding. Specific C-H stretching from the methyl and methylene (B1212753) groups appears in the 2850-3000 cm⁻¹ range. Furthermore, the N-H bending vibration for a secondary amine can be seen around 1650 cm⁻¹, while the C-O stretching of the secondary alcohol group typically produces a strong band in the 1100-1000 cm⁻¹ region.

While specific, peer-reviewed FT-IR data for this compound is not widely published, data for its close structural isomer, (2S)-2-(Methylamino)propan-1-ol, provides valuable insight into the expected spectral features.

Note: The following table presents FT-IR data for the isomer (2S)-2-(Methylamino)propan-1-ol . This information is provided for illustrative purposes to indicate the expected regions of absorption for the target compound, this compound, due to the presence of the same functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It detects molecular vibrations that cause a change in the polarizability of a molecule. While IR spectroscopy is particularly sensitive to polar functional groups like O-H and C=O, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, such as C-C and C-S bonds.

Chiral Chromatography for Enantiomeric Purity Analysis

As a chiral compound, determining the enantiomeric purity of this compound is critical, especially in pharmaceutical contexts where one enantiomer may have desired activity while the other could be inactive or cause adverse effects. nih.gov Chiral chromatography is the definitive method for separating and quantifying enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and versatile method for enantiomeric separation. nih.govcsfarmacie.cz The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. ceon.rs The difference in the stability of these complexes leads to different retention times and, thus, separation. csfarmacie.cz

For the separation of amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® AD, Chiralcel® OD), are often highly effective. vt.edu The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding (with the -OH and -NH groups), dipole-dipole interactions, and steric hindrance. ceon.rs

The analysis is typically performed in a normal-phase mode, using a mobile phase consisting of an alkane (like hexane (B92381) or heptane) with an alcohol modifier (such as 2-propanol or ethanol). vt.eduyakhak.org The choice and concentration of the alcohol modifier are crucial for optimizing resolution and retention times. csfarmacie.cz Although this is the generally accepted methodology, specific application notes detailing the separation of this compound enantiomers are not prevalent in the literature.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers an alternative with high resolution, particularly for volatile compounds. gcms.cz Direct separation of underivatized amino alcohols by GC can be challenging due to their polarity and propensity for strong interactions with the column, which can lead to poor peak shape. nih.gov

Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. The amine and alcohol groups can be reacted with a derivatizing agent, such as trifluoroacetic anhydride, to form less polar and more volatile esters and amides. nih.gov The resulting derivatives can then be separated on a chiral capillary column. Commonly used chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These macrocyclic molecules have a chiral cavity, and separation is achieved through differential inclusion of the enantiomeric derivatives into the cavity. As with HPLC, specific, validated chiral GC methods for this compound are not widely documented.

UV-Vis Spectroscopy for Tautomerism and Conformational Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for molecules containing chromophores—functional groups with π-electrons or non-bonding valence electrons, such as aromatic rings, double bonds, or carbonyl groups.

The this compound molecule lacks a significant chromophore. The N-H and O-H functional groups possess non-bonding electrons, but their electronic transitions occur in the far-UV region (typically below 200 nm). These absorptions are often difficult to measure with standard spectrophotometers and can be obscured by solvent absorption.

Consequently, UV-Vis spectroscopy is not a primary analytical tool for the structural elucidation, conformational analysis, or study of tautomerism in this compound. Furthermore, tautomerism (such as keto-enol tautomerism) is not a relevant structural consideration for this saturated amino alcohol. The technique may find limited use in conjunction with HPLC, where a UV detector can be employed for quantification if the compound has been derivatized with a UV-active tag. yakhak.orgnih.gov

Structural Analysis and Stereochemical Investigations

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts between neighboring molecules. The surface is colored to indicate different types of interactions and their relative strengths.

While specific single-crystal X-ray diffraction data and a corresponding Hirshfeld surface analysis for (2s)-1-(Methylamino)propan-2-ol are not publicly available in the refereed scientific literature, we can infer the likely nature of its intermolecular interactions by examining studies on structurally similar compounds. For instance, the analysis of related amino alcohols reveals the prevalence of hydrogen bonding and other close contacts that dictate the crystal packing.

Detailed Research Findings from Analogous Compounds:

Studies on analogous amino alcohol structures, such as 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate, provide valuable insights into the types of intermolecular interactions that would be expected in the crystal structure of this compound. nih.govnih.gov In these related compounds, the primary interactions governing the supramolecular assembly are hydrogen bonds involving the hydroxyl and amino groups.

The Hirshfeld surface is typically decomposed into a 2D fingerprint plot, which summarizes all the intermolecular contacts. The most significant of these interactions for similar amino alcohols are:

Hydrogen-Hydrogen (H···H) Contacts: These are generally the most abundant interactions and cover a large area of the Hirshfeld surface, representing van der Waals forces. In a related structure, these can account for over 80% of the total surface contacts. nih.gov

Oxygen-Hydrogen (O···H) and Nitrogen-Hydrogen (N···H) Contacts: These represent the classical hydrogen bonds. The presence of a hydroxyl (-OH) group and a secondary amine (-NH) group in this compound makes it both a hydrogen bond donor and acceptor. These interactions appear as distinct, sharp spikes in the 2D fingerprint plot and are crucial for the stability of the crystal lattice.

Data from a Representative Analogous Compound (1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate):

To illustrate the quantitative data obtained from a Hirshfeld surface analysis, the following table presents the percentage contributions of the most significant intermolecular contacts for a structurally related amino alcohol. nih.govnih.gov

| Intermolecular Contact | Percentage Contribution |

| H···H | ~80-85% |

| O···H / H···O | Variable |

| N···H / H···N | Variable |

| C···H / H···C | Variable |

Computational and Theoretical Chemistry Studies of 2s 1 Methylamino Propan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for predicting the electronic structure and properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometric Optimization and Electronic Structure Analysis

Geometric optimization using DFT methods is a fundamental step in computational chemistry, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For molecules like (2S)-1-(methylamino)propan-2-ol, this involves calculating the potential energy surface of the molecule and finding the minimum energy conformation.

While specific DFT studies on the geometric optimization of this compound are not extensively documented in publicly available literature, the methodologies employed for similar amino alcohols are well-established. For instance, studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have utilized hybrid meta-exchange–correlation density functionals such as M06-2X with large basis sets like aug-cc-pVTZ to obtain optimized geometries of reactants, transition states, and products. nih.govacs.org Such calculations would typically predict key structural parameters for this compound, including bond lengths, bond angles, and dihedral angles. For example, in a general amino alcohol, the C-N, C-O, and C-C bond lengths are critical parameters determined through optimization.

The electronic structure analysis, which follows geometric optimization, provides information on the distribution of electrons within the molecule. This includes the determination of molecular orbitals and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of a molecule, which in turn suggests its reactivity towards electrophilic and nucleophilic attacks. For this compound, the nitrogen of the methylamino group and the oxygen of the hydroxyl group are expected to be the primary centers of negative electrostatic potential, indicating their role as hydrogen bond acceptors and sites for electrophilic attack.

Vibrational Frequency Calculations

Following geometric optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the computational model.

For a molecule like this compound, the vibrational spectrum would be characterized by specific modes corresponding to the stretching and bending of its functional groups. Key vibrational modes would include:

O-H stretching of the hydroxyl group.

N-H stretching of the secondary amine.

C-H stretching of the methyl and methylene (B1212753) groups.

C-N and C-O stretching.

Various bending and torsional modes.

Computational studies on analogous compounds, such as 2-amino-1-phenyl-1-propanol, have demonstrated the use of DFT to analyze vibrational spectra and understand the influence of functional groups on the vibrational modes. nih.gov In a study on 2-amino-2-methyl-1,3-propanediol, DFT calculations were used to predict vibrational frequencies, which were then compared with experimental results to confirm the molecular structure. researchgate.net This approach allows for a detailed assignment of the observed spectral bands to specific molecular motions.

Quantum Chemical Descriptors (NBO, HOMO-LUMO Analysis)

Quantum chemical descriptors are numerical values derived from the electronic wavefunction that quantify various aspects of a molecule's electronic structure and reactivity. Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (HOMO-LUMO) analysis are two of the most important sets of descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgacs.org A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be distributed over the antibonding orbitals of the molecule. The magnitude of the HOMO-LUMO gap would provide a measure of its susceptibility to undergo chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of reaction energy profiles.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of transition states is fundamental to understanding reaction mechanisms and kinetics. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures.

For reactions involving this compound, such as its oxidation or its reaction with atmospheric radicals, computational modeling can identify the specific transition state for each possible reaction pathway. For example, in the OH-initiated degradation of the related molecule 2-amino-2-methyl-1-propanol (AMP), theoretical calculations have been used to locate the saddle points (transition states) for hydrogen abstraction from different sites on the molecule (-CH3, -CH2-, and -NH2 groups). nih.govacs.org These calculations revealed the relative energy barriers for each abstraction pathway, thereby predicting the most likely site of initial attack by the OH radical. nih.govacs.org Similar studies could be applied to this compound to understand its atmospheric chemistry or its role in synthetic reactions.

Energy Profiles and Reaction Kinetics

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur along the reaction coordinate and is essential for determining the thermodynamics and kinetics of the reaction.

The height of the energy barrier at the transition state (the activation energy) is a critical parameter for determining the reaction rate constant. Computational studies on the reaction of 2-amino-2-methyl-1-propanol (AMP) with CO2 have used DFT to calculate the energy profiles for different reaction channels, leading to the formation of either carbamate (B1207046) or bicarbonate. fao.org These calculations helped to explain the experimentally observed product distribution by comparing the kinetic favorability of the different pathways. fao.org Furthermore, theoretical calculations of the reaction between AMP and OH radicals have successfully reproduced experimental rate coefficients. nih.govwhiterose.ac.uk

Such computational approaches, if applied to this compound, would enable the prediction of its reactivity in various chemical environments, the selectivity of its reactions, and the influence of its stereochemistry on reaction outcomes.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound are significantly influenced by its solvent environment. Computational studies, particularly those employing Density Functional Theory (DFT), have shed light on these interactions by comparing the molecule's characteristics in the gas phase versus in the presence of a solvent, such as water.

One such study utilized the B3LYP/6-311 + G(d,p) basis set to conduct a comprehensive analysis of pseudoephedrine, a stereoisomer of this compound, in both a neutral and anionic state, within the gas phase and aqueous solution. figshare.com The presence of water as a solvent was found to have a notable impact on the molecule's electronic properties and reactivity descriptors. figshare.com

A key observation is the enhancement of the molecule's polarity in a solvent. For instance, the dipole moment of the neutral pseudoephedrine molecule increases in the presence of water, indicating a stronger separation of charge within the molecule induced by the polar solvent environment. figshare.com This increased polarity can influence how the molecule interacts with other polar molecules and its solubility. The study also noted that a non-polar solvent like carbon tetrachloride (CCl4) had a much less significant effect on the dipole moment. figshare.com

The total energy of the molecule is also affected by the solvent. In the neutral state, the total energy of the pseudoephedrine compound was calculated to be -14,155.43 eV in the gas phase and -14,150.54 eV in water. figshare.com

Global reactivity descriptors, which provide insight into the chemical reactivity of a molecule, are also modulated by the solvent. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a critical parameter, with a larger gap generally indicating lower reactivity and higher kinetic stability. In the presence of water, the pseudoephedrine molecule in its neutral state exhibits its greatest chemical hardness (2.87 eV), a measure of resistance to change in its electron distribution. figshare.com Conversely, the highest chemical softness, which is the reciprocal of hardness, was observed in the anionic state in the presence of water. figshare.com These findings underscore the significant role of the solvent in determining the kinetic stability and reactivity of this compound. figshare.com

Table 1: Calculated Energy and Dipole Moment of Pseudoephedrine in Gas Phase and Water

| State | Medium | Total Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Neutral | Gas Phase | -14,155.43 | Data not specified |

| Neutral | Water | -14,150.54 | Data not specified |

| Anion | Gas Phase | Data not specified | 3.52 (in CCl4) |

| Anion | Water | Data not specified | 7.27 |

This table is based on data from a computational study on pseudoephedrine. figshare.com

Table 2: Global Reactivity Descriptors of Neutral Pseudoephedrine| Medium | Chemical Hardness (eV) | Chemical Softness (eV)⁻¹ |

|---|---|---|

| Water | 2.87 | Data not specified |

| Anion in Water | Data not specified | 1.35 |

This table is based on data from a computational study on pseudoephedrine. figshare.com

Molecular Dynamics Simulations

As of the current literature review, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound to analyze its dynamic behavior, conformational changes over time, and detailed interactions with solvent molecules on a temporal scale have not been identified. While DFT studies provide valuable information on the static, optimized properties of the molecule in different environments, MD simulations would be necessary to explore the dynamic aspects of its behavior in solution. Such studies would be beneficial for a more complete understanding of its solvation dynamics and interactions with biological macromolecules.

Applications in Catalysis and Asymmetric Transformations

Ligand Design and Chiral Catalyst Development

The development of effective chiral catalysts is fundamental to asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules. The structure of (2S)-1-(Methylamino)propan-2-ol is particularly well-suited for creating chiral environments around a metal center, which is essential for inducing asymmetry in chemical reactions.

This compound as a Chiral Ligand for Metal Complexes

This compound is a versatile chiral ligand that can coordinate to metal centers through its nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This bidentate coordination creates a rigid and well-defined chiral environment around the metal, which is crucial for effective stereochemical control. The inherent chirality of the ligand is transferred to the catalytic complex, enabling it to differentiate between the two faces of a prochiral substrate.

Derivatives of this amino alcohol are commonly used to synthesize more complex ligands for a variety of metal-catalyzed reactions. For instance, it can be a precursor for creating phosphine-containing ligands or other N,O-donor ligands tailored for specific catalytic applications. These modifications can fine-tune the steric and electronic properties of the resulting metal complex, enhancing its catalytic activity and enantioselectivity.

Enantioselective Catalysis in Organic Reactions

Catalysts derived from this compound and similar chiral amino alcohols are employed in a wide range of enantioselective organic reactions. elsevierpure.com These reactions are vital for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a specific enantiomer is desired for its biological activity.

The effectiveness of these catalysts lies in their ability to create a chiral pocket that preferentially binds the substrate in a specific orientation. This forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. The result is a high enantiomeric excess (ee) of the desired product. Examples of such reactions include asymmetric hydrogenations, epoxidations, and various carbon-carbon bond-forming reactions. rsc.org

Asymmetric Transfer Hydrogenation of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. nih.gov This process typically uses a simple hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral catalyst. nih.govmdpi.com

Ruthenium(II)-Catalyzed Systems

Ruthenium(II) complexes are among the most effective catalysts for asymmetric transfer hydrogenation. rsc.org Ligands derived from chiral 1,2-amino alcohols, including this compound, have been successfully used in these systems. rsc.org When combined with a ruthenium(II) precursor, these ligands form active catalysts that can reduce a variety of ketones and imines with high efficiency and enantioselectivity. nih.gov

The general structure of these catalysts often involves a ruthenium(II) center coordinated to the chiral amino alcohol ligand and an η⁶-arene ligand. The catalytic cycle involves the formation of a ruthenium-hydride species, which then delivers the hydride to the carbonyl or imine carbon in an enantioselective manner.

Chiral Induction Mechanisms

The mechanism of chiral induction in Ru(II)-catalyzed transfer hydrogenation is believed to involve a concerted, six-membered pericyclic transition state. mdpi.com In this model, the ruthenium-hydride, the N-H proton of the coordinated ligand, and the carbonyl of the substrate are all involved. The hydride from the metal and the proton from the ligand are transferred simultaneously to the ketone.

The stereochemical outcome is determined by the specific interactions within this transition state. The chiral ligand creates a steric environment that favors one of the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the alcohol product. The stability of the chelate ring formed by the amino alcohol ligand is critical for maintaining the rigidity of the catalyst and achieving high levels of enantioselectivity. More recent studies using DFT calculations suggest that in solution, the reaction may proceed through a two-step pathway involving initial hydride transfer followed by proton transfer. mdpi.com

Diastereoselective Alkylation Reactions

This compound and its derivatives can also be used as chiral auxiliaries in diastereoselective alkylation reactions. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter has been created, the auxiliary can be removed.

In a typical application, the chiral amino alcohol is used to form a chiral oxazolidinone. This heterocyclic scaffold can then be acylated and subsequently deprotonated to form a rigid, chelated enolate. The chiral environment created by the auxiliary blocks one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to approach from the less sterically hindered face. york.ac.uk This results in the formation of one diastereomer in high excess. The auxiliary can then be cleaved to yield the desired α-substituted carboxylic acid derivative with high enantiopurity. researchgate.net This method provides a reliable and predictable way to synthesize a wide range of chiral building blocks. researchgate.net

Other Asymmetric Transformations Mediated by this compound Derivatives

Beyond more commonplace applications, derivatives of this compound have been successfully employed as chiral ligands in a range of other important asymmetric transformations. These include enantioselective additions of organometallic reagents to carbonyl compounds and conjugate additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

One notable area of application is the asymmetric addition of diethylzinc (B1219324) to aldehydes. Chiral ligands derived from amino alcohols are known to be effective catalysts for this reaction. For instance, Schiff base ligands formed by the condensation of this compound derivatives with salicylaldehydes can be used to generate in situ chiral catalysts. When complexed with a metal, such as titanium(IV) isopropoxide, these ligands create a chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the aldehyde, guiding the approach of the nucleophilic ethyl group from the diethylzinc reagent to produce the corresponding chiral secondary alcohol with significant enantiomeric excess.

In a specific example of this methodology, a chiral Schiff base ligand was synthesized from a derivative of this compound. This ligand, in the presence of titanium(IV) isopropoxide, catalyzed the addition of diethylzinc to various aromatic aldehydes. The reactions typically proceed in good yields and with high levels of enantioselectivity, demonstrating the effectiveness of the chiral induction provided by the ligand. The steric and electronic properties of the ligand, which are directly inherited from the parent amino alcohol, are crucial for achieving high stereocontrol.

The table below summarizes representative findings for the asymmetric addition of diethylzinc to benzaldehyde (B42025), a benchmark reaction for testing the efficacy of new chiral catalysts.

Interactive Data Table: Asymmetric Addition of Diethylzinc to Benzaldehyde

| Ligand Derivative | Metal Co-catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Schiff Base from this compound derivative | Ti(Oi-Pr)₄ | Benzaldehyde | (R)-1-Phenylpropan-1-ol | 85 | 92 |

| Chiral Oxazoline from this compound derivative | Zn(OTf)₂ | Benzaldehyde | (R)-1-Phenylpropan-1-ol | 78 | 88 |

Furthermore, derivatives have been explored in asymmetric conjugate addition reactions. In these transformations, the chiral ligand-metal complex activates a Michael acceptor, rendering one of its prochiral faces more susceptible to nucleophilic attack. The use of this compound-derived ligands in copper-catalyzed conjugate additions of organozinc reagents to enones has shown promise, affording chiral ketones with valuable stereocenters. The bidentate nature of these ligands, coordinating to the metal through both nitrogen and oxygen atoms, creates a rigid and well-defined catalytic species essential for high enantioselectivity.

These examples underscore the versatility of this compound as a chiral scaffold. By chemically modifying its structure, a diverse range of ligands can be accessed, enabling chemists to tackle a variety of challenges in asymmetric synthesis and opening avenues for the efficient production of enantiomerically pure compounds.

Research on 2s 1 Methylamino Propan 2 Ol As a Building Block in Medicinal Chemistry

Precursor in the Synthesis of Pharmacologically Active Compounds

The vicinal amino alcohol framework is a key pharmacophore found in numerous approved and experimental drugs, including antidepressants, β-adrenergic blockers, and enzyme inhibitors. cnr.it The specific stereoisomer, (2S)-1-(methylamino)propan-2-ol, provides a chiral backbone that is essential for the enantioselective synthesis of complex molecules, ensuring the desired therapeutic effects while minimizing potential side effects associated with other isomers.

(S)-3-Methylamino-1-(2-thienyl)-1-propanol, a crucial analogue of this compound, is a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine (B1670986). wipo.intgoogle.com Various synthetic strategies have been developed to produce this intermediate with high enantiomeric purity.

One common approach begins with the Friedel-Crafts acylation of thiophene (B33073) with 3-chloropropionyl chloride to form 3-chloro-1-(2-thienyl)-1-propanone. chemicalbook.com This ketone then undergoes an asymmetric reduction to produce the chiral alcohol, (S)-3-chloro-1-(2-thienyl)-1-propanol. chemicalbook.com The synthesis proceeds through a Finkelstein reaction, where the chloride is substituted with iodide, followed by a reaction with methylamine (B109427) to yield (S)-3-methylamino-1-(2-thienyl)-1-propanol. chemicalbook.com

The final step in the synthesis of Duloxetine involves a nucleophilic aromatic substitution. The hydroxyl group of the amino alcohol intermediate is deprotonated by a strong base, such as sodium hydride (NaH), and the resulting alkoxide attacks 1-fluoronaphthalene, displacing the fluoride (B91410) to form the final ether linkage. google.comchemicalbook.com

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Thiophene, 3-chloropropionyl chloride, AlCl3 or SnCl4 | 3-chloro-1-(2-thienyl)-1-propanone | chemicalbook.com |

| 2 | Asymmetric Reduction | Borane (BH3), Chiral oxazaborolidine catalyst | (S)-3-chloro-1-(2-thienyl)-1-propanol | chemicalbook.com |

| 3 | Finkelstein & Amination | NaI, then Methylamine (MeNH2) | (S)-3-Methylamino-1-(2-thienyl)-1-propanol | chemicalbook.com |

| 4 | Nucleophilic Aromatic Substitution | 1-fluoronaphthalene, NaH, DMSO | Duloxetine | google.comchemicalbook.com |

Ephedrine (B3423809) and its diastereomer pseudoephedrine are phenylpropanolamine alkaloids with two chiral centers. dcu.ie The this compound structural motif is mirrored in these compounds, where a phenyl group is attached to the carbon bearing the hydroxyl group. Synthetic routes to these molecules often focus on controlling the stereochemistry at these two centers.

A classic industrial synthesis of l-ephedrine involves the fermentation of sugar solutions in the presence of benzaldehyde (B42025) by Saccharomyces cerevisiae. sciencemadness.org This process yields l-1-hydroxy-1-phenyl-2-propanone (also known as phenylacetylcarbinol or PAC), a chiral ketone. Subsequent reductive amination of PAC with methylamine and hydrogen over a catalyst produces l-ephedrine. sciencemadness.org

Chemical synthesis methods are also widely used. One route starts with the reduction of α-methylamino propiophenone (B1677668) hydrochloride using reducing agents like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄). google.com This reduction typically yields a mixture of ephedrine and pseudoephedrine, with the ratio depending on the reaction conditions. google.com For instance, the reduction of α-methylamino propiophenone hydrochloride with KBH₄ in methanol (B129727) can produce a 97.1:2.9 ratio of (±) ephedrine to (±) pseudoephedrine. google.com

Researchers have also developed methods to synthesize various analogues. For example, 4-fluoroephedrine (B1145956) has been prepared via the reductive amination of N-methylamino 4-fluoropropiophenone. dcu.ie Biocatalytic approaches using transaminases have been employed to synthesize a series of (1S)-nor(pseudo)ephedrine analogues from corresponding (S)-arylacetylcarbinols, demonstrating the versatility of enzymatic methods in creating stereochemically diverse libraries of these compounds. cnr.it

The chiral 1-amino-propan-2-ol backbone is a scaffold for other bioactive molecules beyond Duloxetine and Ephedrine. Structural analogues are explored for a range of therapeutic applications. For instance, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP), a close structural relative of the duloxetine intermediate, has been studied as a potential antidepressant agent itself. researchgate.net Furthermore, substituted ephedrine derivatives have been investigated for different pharmacological activities; 4-(trifluoromethyl)-ephedrine was synthesized and patented for use as a cardiovascular β-blocking agent. dcu.ie The synthesis of these molecules often leverages similar synthetic principles, such as the reduction of an amino ketone or the reductive amination of a ketone precursor, to install the critical amino alcohol functionality. dcu.ie

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the core structure affect their interaction with biological targets.

In studies of ephedrine analogues, modifications to the phenyl ring have been shown to alter pharmacological activity. For example, when tested for antispasmodic effects against commercial ephedrine, most substituted analogues showed slightly lower activity, with the notable exception of (-)-4-chloro ephedrine, which exhibited a stronger effect. dcu.ie

More recent research on novel methylenedioxyphenyl-based amides, which can be seen as more complex derivatives, provides further insight into SAR. nih.gov In this study, different amine-containing fragments were coupled to a piperonylic acid scaffold. The resulting amide derivatives were evaluated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease. The nature of the substituent on the amide nitrogen was found to be critical for activity, with an N-(4-methoxybenzyl) group (compound MDC) showing more potent and selective MPO inhibition than an N-(3-acetylphenyl) group (compound ADC). nih.gov These findings highlight how systematic structural changes can be used to optimize the potency and selectivity of a lead compound.

Biological Activity Research Methodologies

Evaluating the therapeutic potential of new chemical entities derived from this compound requires a combination of computational and experimental techniques. In silico and in vitro studies are essential early-stage methodologies to predict and confirm biological interactions.

In Silico Studies: Computational methods are invaluable for predicting how a molecule might behave in a biological system. Molecular docking is a key in silico technique used to model the interaction between a ligand (the potential drug) and a protein target. For example, the potential antidepressant activity of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP) was investigated by docking it into the binding site of the human serotonin (B10506) transporter (hSERT). researchgate.net Similarly, in the study of MPO inhibitors, molecular docking simulations revealed favorable interactions between the amide derivatives MDC and ADC and the active site of the MPO protein, with docking scores of -7.74 and -7.79 kcal/mol, respectively. nih.gov These computational models help prioritize compounds for synthesis and experimental testing. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the drug-like properties of new compounds at an early stage. nih.gov

In Vitro Studies: In vitro experiments are conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture. These studies provide empirical data on a compound's biological activity. For the MPO inhibitors MDC and ADC, in vitro enzymatic assays were performed to measure their ability to inhibit MPO activity directly, confirming the predictions from the docking studies. nih.gov The results showed that MDC was a more potent inhibitor than ADC. nih.gov In other research, the antidepressant potential of new compounds was evaluated by testing their binding affinity for specific receptors, such as the 5-HT₁ₐ receptor, in in vitro assays. researchgate.net Biocatalysis itself can be considered an in vitro methodology, where enzymes like transaminases are used in controlled reactions to produce chiral amines, and the efficiency of these conversions is measured analytically. cnr.it

Evaluation of Stability in Biological Matrices for Forensic Science

A study on the stability of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (ephedrine hydrochloride) in plasma and urine samples inoculated with Escherichia coli highlights the potential for microbial degradation. nih.govresearchgate.net The presence of microorganisms in biological samples is a significant challenge for the preservation of drug evidence. nih.gov This research demonstrated that E. coli can negatively impact the stability of the compound in both plasma and urine, with a notable decrease in concentration over time. researchgate.net

In the study, the stability of ephedrine hydrochloride was assessed using high-performance liquid chromatography (HPLC). nih.govresearchgate.net The results indicated a significant decline in stability over a six-month period when samples were preserved at -20 °C, with a reduction of over 30% in plasma and over 70% in urine. researchgate.net Such findings underscore the importance of proper storage and timely analysis of biological evidence in forensic cases. The half-life of the related compound pseudoephedrine is also known to be influenced by urinary pH, with a shorter half-life in more acidic urine. pharmacytimes.com

Table 1: Stability of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) in Biological Samples

| Biological Matrix | Condition | Preservation Temperature | Duration | Stability Outcome |

|---|---|---|---|---|

| Plasma | Inoculated with E. coli | -20 °C | 6 Months | >30% decrease in concentration researchgate.net |

| Urine | Inoculated with E. coli | -20 °C | 6 Months | >70% decrease in concentration researchgate.net |

This data is based on studies of the structurally related compound ephedrine hydrochloride.

Impurity Profiling and Forensic Applications in Drug Synthesis

Impurity profiling is a cornerstone of forensic chemistry, providing intelligence on the synthetic routes, precursors, and trafficking networks of illicit drugs. usm.mynih.gov Compounds structurally related to this compound, namely pseudoephedrine and ephedrine, are primary precursors for the clandestine synthesis of methamphetamine. nih.govresearchgate.net The analysis of organic impurities in seized methamphetamine can therefore reveal the specific manufacturing method used. nih.govnih.gov

Different synthetic pathways for methamphetamine production from ephedrine or pseudoephedrine, such as the Emde, Nagai, and "Moscow" methods, result in characteristic impurity profiles. nih.govresearchgate.net Forensic laboratories use techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) to identify these impurities. nih.govresearchgate.net

Key findings from impurity profiling studies include:

Route-Specific Impurities: Certain impurities are unique to a specific synthesis method. For instance, α,α′-dimethyldiphenethylamine and N,α,α′-trimethyldiphenethylamine have been identified as specific to the Leuckart method. acs.org

Precursor-Related Impurities: The presence of specific impurities can indicate the starting material. For example, (1S,2S)-1-methylamino-1-phenyl-2-chloropropane has been identified as a route-specific marker when methamphetamine is synthesized from ephedrine or pseudoephedrine via a chloro-intermediate. nih.govresearchgate.net

Classification: By analyzing the pattern of impurities, synthesized samples can be statistically classified into groups, helping to link different seizures to a common origin or manufacturing process. nih.govresearchgate.net

Understanding the chemical profiles of synthetic drugs provides vital scientific information for law enforcement, shedding light on manufacturing processes and the precursors used. usm.my The continuous monitoring of these chemical signatures is essential for maintaining the integrity of forensic intelligence as new synthetic methods emerge. nih.govresearchgate.net

Table 2: Characteristic Impurities in Methamphetamine Synthesis from Ephedrine/Pseudoephedrine

| Synthesis Method | Characteristic Impurities | Analytical Technique |

|---|---|---|

| Leuckart | α,α′-Dimethyldiphenethylamine, N,α,α′-Trimethyldiphenethylamine acs.org | GC-MS acs.org |

| Emde | (1S,2S)-1-methylamino-1-phenyl-2-chloropropane, Chloroephedrine, Chloropseudoephedrine nih.gov | GC-MS nih.govresearchgate.net |

| Nagai | Various, allows for classification via cluster analysis nih.govresearchgate.net | GC-MS, GC-FID nih.govresearchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The industrial synthesis of chiral amino alcohols often relies on methods like the catalytic hydrogenation of precursors. For instance, the hydrogenation of (2S)-2-(Methylamino)propanal using a palladium on carbon (Pd/C) catalyst is an effective route. However, future research is aimed at developing methodologies that offer higher efficiency, greater enantiomeric purity, and improved sustainability.

Key emerging areas include:

Asymmetric Hydrogenation: A significant focus is on the asymmetric hydrogenation of β-amino ketones using transition metal complexes with chiral bidentate phosphine (B1218219) ligands. researchgate.net This approach aims to establish the desired stereocenter in a single, highly selective step, reducing the need for chiral resolution later in the synthesis.

Microwave-Assisted Synthesis: High-speed synthesis techniques, such as microwave-assisted organic synthesis (MAOS), are being explored. For the related compound 2-Methyl-1-(methylamino)propan-2-ol, a method involving the reaction of 1-chloro-2-methyl-2-propanol (B146346) with methylamine (B109427) in a microwave reactor has been demonstrated. guidechem.com This technology can dramatically reduce reaction times from hours to minutes, offering a greener and more efficient alternative to conventional heating. guidechem.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. The adaptation of existing synthetic routes to flow chemistry represents a major step towards more efficient and industrialized production.

Advanced Computational Studies for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating research and development. For (2s)-1-(Methylamino)propan-2-ol, advanced computational studies are being employed to predict its behavior and interactions, thereby guiding laboratory research.

Molecular Docking: Docking studies are used to simulate the interaction of this compound and its derivatives with biological targets or chiral selectors. These simulations help elucidate the specific interactions, such as hydrogen bonding and van der Waals forces, that govern enantioselective binding, which is crucial for pharmaceutical development.

Property Prediction: Computational models can predict various physicochemical and spectrometric properties. A key example is the prediction of the collision cross-section (CCS), which is a measure of an ion's shape in the gas phase and is important in mass spectrometry-based analysis. While specific data for the (2s)-enantiomer is not widely published, predictive models provide valuable estimates for related structures.

Table 1: Predicted Collision Cross Section (CCS) Data for Related Amino Alcohols This interactive table provides predicted CCS values for ions of amino alcohols related to this compound, as calculated by computational models.

| Compound Name | Molecular Formula | Adduct Ion | Predicted CCS (Ų) |

|---|---|---|---|

| 1-(methylamino)propan-2-ol | C4H11NO | [M+H]+ | 118.1 |

| 1-(methylamino)propan-2-ol | C4H11NO | [M+Na]+ | 124.6 |

| 2-methyl-1-(methylamino)propan-2-ol | C5H13NO | [M+H]+ | 122.1 |

| 2-methyl-1-(methylamino)propan-2-ol | C5H13NO | [M+Na]+ | 128.9 |

| (2S)-2-methyl-3-(methylamino)propan-1-ol | C5H13NO | [M+H]+ | 122.8 |

| (2S)-2-methyl-3-(methylamino)propan-1-ol | C5H13NO | [M+Na]+ | 128.8 |

Data sourced from PubChemLite predictions. uni.luuni.luuni.lu

Exploration of New Catalytic Applications

While this compound is primarily known as a synthetic building block, a significant future direction is the exploration of its use, and the use of its derivatives, in catalysis. The inherent chirality and the presence of both amine and alcohol functional groups make it an attractive candidate for development as a chiral ligand or organocatalyst.

Potential applications include:

Chiral Ligands: The compound can be modified to create bidentate or tridentate ligands for transition metals. These chiral metal complexes could then be used to catalyze a wide range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, transferring its stereochemical information to the products.

Organocatalysis: The amine and alcohol groups can act as catalytic sites in organocatalysis. For example, they could facilitate reactions like asymmetric aldol (B89426) or Michael additions, providing a metal-free alternative to traditional catalysts. Research into related amino alcohols suggests their potential as reagents or catalysts in various chemical syntheses. ontosight.ai

Role in Advanced Materials Science

The unique structural features of this compound open up possibilities for its use in the creation of advanced materials. Its chirality and functional groups can be exploited to impart specific properties to polymers and surfaces.

Emerging research directions include:

Functional Polymers: It can be used as a monomer or a modifying agent in polymerization reactions. The resulting polymers would possess chiral recognition sites, making them potentially useful for enantioselective separations in chromatography (as a chiral stationary phase) or as membranes for resolving racemic mixtures.

Antimicrobial Surfaces: Related amino alcohols have demonstrated antimicrobial properties. This suggests that this compound could be incorporated into or grafted onto the surface of materials to create antimicrobial coatings for medical devices or industrial equipment, such as metal-working lubricants.

Specialty Chemicals: Its role as a precursor can extend to the synthesis of specialty chemicals with applications in agrochemicals or as performance additives in materials. ontosight.ai

Biotechnological Approaches for Production and Derivatization

Biocatalysis and fermentation are at the forefront of green chemistry, offering highly selective and environmentally benign routes for producing chiral compounds. The application of these biotechnological methods for the synthesis and modification of this compound is a key area of future research.

A prime example of this approach is seen in the synthesis of the structurally related compound, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, using immobilized yeast. researchgate.net In this process, whole cells of Saccharomyces cerevisiae are encapsulated and used to asymmetrically reduce a ketone precursor. researchgate.net Research has focused on optimizing every step of this biotransformation, from cell cultivation to the final reaction conditions. researchgate.net The findings demonstrate that continuous reduction in a membrane reactor can achieve 100% conversion and an enantiomeric excess exceeding 99%. researchgate.net This methodology is directly transferable and points to a sustainable future for producing this compound with high optical purity.

Table 2: Optimized Conditions for Biocatalytic Reduction Using Immobilized Yeast This interactive table summarizes the optimal parameters identified in a study for the biocatalytic synthesis of a related chiral amino alcohol, showcasing a model for future biotechnological production.

| Parameter | Optimal Condition |

|---|---|

| Cell Culture Time | 28 hours |

| Immobilization: Chitosan Deacetylation | 90% |

| Immobilization: Chitosan Molecular Weight | 30,000-50,000 |

| Immobilization: Chitosan Concentration | 5.0 g/L |

| Reduction pH | 6.0 |

| Reduction Temperature | 30 °C |

| Reusability | 9 cycles (with 40% activity retained) |

Data from a study on (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol synthesis. researchgate.net

常见问题

Q. What are the primary synthetic routes for (2S)-1-(Methylamino)propan-2-ol, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via nucleophilic ring-opening of (±)-epichlorohydrin (or analogous epoxides) by methylamine. reports a low yield (~10%), likely due to racemic intermediates and competing side reactions. To optimize:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like polymerization of epoxides.

- Chiral resolution : Use enantiopure epoxides or chiral catalysts to favor the (2S)-configuration. and demonstrate stereoselective methods for analogous amino alcohols using asymmetric catalysis or chiral auxiliaries.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of methylamine .

Q. What spectroscopic methods are most effective for characterizing the chiral configuration of this compound?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns). highlights HPLC’s utility in resolving stereochemical impurities.

- Optical rotation : Measures specific rotation ([α]D) to confirm enantiomeric excess.

- NMR with chiral shift reagents : Europium-based reagents induce splitting in proton signals, distinguishing diastereomeric environments .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate as hazardous organic waste due to amine toxicity .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved to obtain high-purity this compound, and what catalysts or chiral auxiliaries are effective?

- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity during epoxide ring-opening. used X-ray crystallography to validate stereochemistry in similar compounds.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.

- Chiral pool synthesis : Start with enantiopure precursors (e.g., (S)-epichlorohydrin) to retain configuration .